molecular formula C20H14F2N2O3S B2807974 N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide CAS No. 921526-90-1

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide

Cat. No.: B2807974
CAS No.: 921526-90-1
M. Wt: 400.4
InChI Key: WDLSBUHHLOOOAM-UHFFFAOYSA-N
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Description

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzofuran ring, a thiazole ring, and a difluorobenzamide moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Mechanism of Action

Target of Action

Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

It is known that benzofuran derivatives exhibit a wide range of biological activities, suggesting that they may interact with their targets in a variety of ways . This could include binding to the active sites of enzymes, interacting with cell surface receptors, or altering the structure of proteins or other cellular components.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran derivatives, it is likely that this compound affects multiple pathways . These could include pathways involved in cell growth and proliferation (relevant to its anti-tumor activity), oxidative stress responses (relevant to its anti-oxidative activity), and immune responses (relevant to its antibacterial and antiviral activities).

Result of Action

Given the biological activities exhibited by benzofuran derivatives, it is likely that this compound has a range of effects at the molecular and cellular level . These could include altering the activity of enzymes, affecting the function of cell surface receptors, and inducing changes in cell growth and proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Thiazole Ring Formation: The thiazole ring is often formed by the reaction of α-haloketones with thiourea or thioamides.

    Coupling Reactions: The benzofuran and thiazole rings are then coupled using suitable coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Introduction of the Difluorobenzamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid or potassium permanganate (KMnO₄) in water.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether or sodium borohydride (NaBH₄) in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or electrophiles like alkyl halides for alkylation.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-2,6-difluorobenzamide
  • N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(pentyloxy)benzamide

Uniqueness

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide is unique due to the presence of the ethoxy group on the benzofuran ring, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in pharmacokinetics, binding affinity, and overall efficacy compared to similar compounds.

Properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N2O3S/c1-2-26-15-8-3-5-11-9-16(27-18(11)15)14-10-28-20(23-14)24-19(25)17-12(21)6-4-7-13(17)22/h3-10H,2H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLSBUHHLOOOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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